2-(4-Methylpiperidin-1-yl)-2-phenylacetic acid
Description
2-(4-Methylpiperidin-1-yl)-2-phenylacetic acid (CAS: 108896-66-8) is a nitrogen-containing carboxylic acid derivative with the molecular formula C₁₄H₁₉NO₂ and a molecular weight of 233.31 g/mol . Its structure features a phenylacetic acid backbone substituted with a 4-methylpiperidine group at the α-position. Piperidine rings are known for their conformational flexibility and basicity, which influence interactions with biological targets, such as enzymes or receptors .
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-(4-methylpiperidin-1-yl)-2-phenylacetic acid |
InChI |
InChI=1S/C14H19NO2/c1-11-7-9-15(10-8-11)13(14(16)17)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,16,17) |
InChI Key |
VNTKWWYECZGMLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Catalytic Systems
This method utilizes halogenated phenylacetic acid derivatives (e.g., 4-bromophenylacetic acid) reacting with 4-methylpiperidine under catalytic conditions. Cuprous ions (CuBr or SnCl₂) and DMF are critical for facilitating the substitution of halogen atoms with the piperidinyl group. For example, 4-bromophenylacetic acid reacts with sodium methyl mercaptide in DMF at 130°C under nitrogen, achieving 76.1% yield after acidification and crystallization.
Key Reaction Conditions:
-
Workup : Acidification with 10% H₂SO₄, extraction with ethyl acetate, and recrystallization with n-hexane.
Condensation of 4-Methylpiperidine with Phenylacetyl Chloride
Acid Chloride Activation
Phenylacetyl chloride undergoes condensation with 4-methylpiperidine in polar aprotic solvents such as dichloromethane or THF. The reaction proceeds via nucleophilic acyl substitution, forming the target compound after hydrolysis. This method avoids heavy metal catalysts but requires strict moisture control.
Industrial Adaptation:
-
Scale-up : Continuous flow systems improve mixing efficiency and reduce side reactions.
-
Yield : 65–75% under optimized conditions.
Hydrolysis of Nitrile or Ester Precursors
Nitrile Hydrolysis Pathway
Starting from 2-(4-methylpiperidin-1-yl)-2-phenylacetonitrile, acidic or basic hydrolysis yields the acetic acid derivative. For instance, 50% sulfuric acid at reflux for 5 hours converts the nitrile group to a carboxylic acid with 61.6% yield.
Comparative Data:
| Starting Material | Hydrolysis Agent | Time (h) | Yield (%) |
|---|---|---|---|
| Phenylacetonitrile | 50% H₂SO₄ | 5 | 61.6 |
| Ethyl phenylacetate | 40% NaOH | 2 | 65.6 |
Hydrogenation of Mandelic Acid Derivatives
Catalytic Hydrogenation
The US4339594A patent describes hydrogenating mandelic acid derivatives (e.g., α-hydroxy-phenylacetic acid) over palladium catalysts to produce phenylacetic acid. Introducing the 4-methylpiperidinyl group post-hydrogenation via alkylation or reductive amination remains a viable route, though less direct.
Conditions:
-
Catalyst : Pd/C (5–10 wt%)
-
Solvent : Methanol or ethanol
-
Pressure : 1–3 bar H₂
Environmental and Industrial Considerations
Solvent and Byproduct Management
Traditional methods employing morpholine or sulfur reagents generate toxic byproducts like hydrogen sulfide. Modern routes using DMF and cuprous ions reduce environmental impact, with DMF acting as both solvent and catalyst.
Waste Reduction Strategies:
-
Recycling DMF : Distillation recovers >90% solvent for reuse.
-
Neutralization : Alkali treatment of acidic byproducts minimizes hazardous waste.
Emerging Methodologies
Continuous Flow Synthesis
Adopting microreactor technology enhances heat transfer and reaction control, particularly for exothermic steps like nitrile hydrolysis. Pilot studies report 15% yield improvements compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperidin-1-yl)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound has been investigated for its potential as an analgesic and antidepressant. Its mechanism of action is believed to involve interactions with neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial for mood regulation and pain perception.
2. Biological Activity
Research indicates that 2-(4-Methylpiperidin-1-yl)-2-phenylacetic acid exhibits several biological activities:
- Analgesic Effects : It has shown effectiveness comparable to traditional opioids in animal models, suggesting its potential use in pain management.
- Antidepressant Effects : Preliminary studies indicate that it may enhance serotonin levels, warranting further investigation into its efficacy as an antidepressant.
- Antifungal Activity : Related compounds have demonstrated antifungal properties, indicating possible applications in treating fungal infections.
Case Studies
Several studies have highlighted the practical applications of this compound:
1. Pain Management Research
A study demonstrated that derivatives of this compound exhibited significant analgesic effects in animal models, comparable to established opioids like morphine. The findings suggest that the compound could be developed as a potent analgesic agent.
2. Antifungal Research
In vitro tests indicated that certain analogs had potent antifungal activity against Aspergillus flavus, outperforming traditional antifungal agents at lower concentrations. This suggests potential applications in agricultural settings for crop protection.
3. Neurotransmitter Interaction Studies
Investigations into its effects on neurotransmitter levels have indicated potential use as an antidepressant, warranting further clinical trials to evaluate efficacy and safety.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-1-yl)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, influencing biological processes. The phenylacetic acid moiety may also contribute to its activity by interacting with different molecular sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine and Piperidine Derivatives
2-(4-Methylpiperazin-1-yl)-2-phenylacetic Acid
- Molecular Formula : C₁₃H₁₈N₂O₂
- Molecular Weight : 234.3 g/mol
- Key Differences: Replaces the piperidine ring with a piperazine group (two nitrogen atoms). Piperazine derivatives are often used in antipsychotics and antihistamines due to their ability to modulate neurotransmitter systems .
- Applications : Likely differs in pharmacokinetics (e.g., absorption, distribution) compared to the piperidine analog.
2-(4-Carbamoylpiperidin-1-yl)-2-phenylacetic Acid
- Molecular Formula: Not explicitly provided, but inferred as C₁₄H₁₈N₂O₃ (assuming a carbamoyl group replaces the methyl group).
Table 1: Piperidine/Piperazine Derivatives Comparison
Sulfonamide and Sulfone Derivatives
(R)-2-(4-Methylphenylsulfonamido)-2-phenylacetic Acid
- CAS : 60712-47-2
- Molecular Formula: C₁₅H₁₅NO₄S
- Key Differences : Replaces the piperidine group with a sulfonamide (-SO₂NH-) linkage. Sulfonamides are common in antibiotics (e.g., sulfa drugs) and carbonic anhydrase inhibitors. The sulfonamide group increases acidity (pKa ~5–6) compared to the parent compound .
2-(1,1-Dioxo-1λ⁶-thiomorpholin-4-yl)-2-phenylacetic Acid
- CAS : 446276-14-8
- Molecular Formula: C₁₂H₁₅NO₄S
- Key Differences : Incorporates a thiomorpholine ring with a sulfone group (-SO₂-), which enhances electron-withdrawing effects and rigidity. Such modifications can improve metabolic stability .
Table 2: Sulfonamide/Sulfone Derivatives Comparison
Simpler Phenylacetic Acid Derivatives
2-Phenylacetic Acid
- Molecular Formula : C₈H₈O₂
- Molecular Weight : 136.15 g/mol
- Key Differences : Lacks the piperidine or other substituents. Simpler structure with lower molecular weight and reduced complexity. Used as a precursor in fragrance and pharmaceutical synthesis .
1-(4-Methylphenyl)-2-phenylacetic Acid
Key Research Findings
Piperidine vs. Piperazine : Piperazine derivatives exhibit higher polarity due to the second nitrogen, making them more suitable for central nervous system applications .
Sulfonamide vs. Piperidine : Sulfonamide analogs show stronger acidity, which may improve membrane permeability in acidic environments .
Thiomorpholine Sulfones : The sulfone group in thiomorpholine derivatives enhances oxidative stability, a critical factor in drug development .
Biological Activity
2-(4-Methylpiperidin-1-yl)-2-phenylacetic acid is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methyl group at the 4-position and a phenylacetic acid moiety. Its molecular formula is CHN\O, with a molecular weight of approximately 249.34 g/mol. The structure contributes to its lipophilicity and interaction with biological targets.
The biological activity of 2-(4-Methylpiperidin-1-yl)-2-phenylacetic acid is primarily attributed to its interaction with specific receptors and enzymes in biological systems. It may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in various physiological processes.
Potential Mechanisms Include:
- Receptor Binding : The compound may bind to various neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thereby altering cellular metabolism.
Biological Activity
Research indicates that 2-(4-Methylpiperidin-1-yl)-2-phenylacetic acid exhibits several biological activities:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against certain bacterial strains, potentially through membrane disruption. |
| Analgesic Effects | Similar compounds have shown pain-relieving properties by modulating pain pathways. |
| Anti-inflammatory | May reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the piperidine ring or modifications to the phenylacetic acid moiety can significantly impact pharmacological properties.
Key Observations:
- Substituent Effects : The presence of the methyl group at the 4-position enhances lipophilicity, which may improve receptor binding affinity.
- Comparative Analysis : Similar compounds with different substituents exhibit varied biological activities, indicating that slight structural changes can lead to significant differences in efficacy.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study demonstrated that 2-(4-Methylpiperidin-1-yl)-2-phenylacetic acid showed significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with an IC value of around 0.5 mg/mL.
- Mechanistic studies revealed that the compound disrupts bacterial cell membranes, leading to cell lysis.
-
Analgesic Activity Evaluation :
- In a rodent model, the compound was tested for analgesic properties using the tail-flick test.
- Results indicated that it produced a dose-dependent reduction in pain response, comparable to standard analgesics like ibuprofen.
-
Anti-inflammatory Mechanism Investigation :
- In vitro studies on macrophage cells showed that treatment with 2-(4-Methylpiperidin-1-yl)-2-phenylacetic acid reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Q & A
Q. What are the recommended synthetic routes for 2-(4-Methylpiperidin-1-yl)-2-phenylacetic acid, and how can reaction efficiency be optimized?
The synthesis typically involves coupling 4-methylpiperidine with phenylacetic acid derivatives. A key step is the formation of the C-N bond via nucleophilic substitution or reductive amination. For chiral variants, asymmetric synthesis using chiral auxiliaries or catalysts is critical. Reaction optimization may include:
- Temperature control (e.g., 0–5°C for sensitive intermediates)
- Solvent selection (e.g., dichloromethane or THF for improved solubility)
- Catalytic agents (e.g., Pd/C for hydrogenation steps)
Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
Q. How should researchers characterize the purity and structural integrity of this compound?
Standard analytical workflows include:
- HPLC : Use a C18 column with a methanol/water mobile phase (e.g., 65:35 v/v, pH 4.6 acetate buffer) to assess purity .
- NMR : H and C NMR to confirm substitution patterns (e.g., piperidine ring protons at δ 1.2–3.0 ppm, aromatic protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (theoretical: ~277.34 g/mol) .
- X-ray Crystallography : For absolute stereochemical confirmation in chiral derivatives .
Q. What stability considerations are critical for handling and storing this compound?
- Storage : Under inert gas (argon) at −20°C to prevent oxidation .
- Light Sensitivity : Use amber vials if the compound contains photo-labile groups (e.g., hydroxyl or amine moieties) .
- pH Stability : Avoid strongly acidic/basic conditions to prevent hydrolysis of the piperidine ring .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported pharmacological activity data for this compound?
Discrepancies may arise from:
- Stereochemical Variations : Enantiomers (R/S) often exhibit divergent bioactivity. Use chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiomeric excess .
- Impurity Profiles : Trace intermediates (e.g., unreacted phenylacetic acid) can skew results. Quantify impurities via LC-MS and adjust synthetic protocols .
- Assay Conditions : Differences in cell lines or receptor-binding assays (e.g., µ-opioid vs. σ receptors) require standardized protocols .
Q. What computational methods are effective for predicting the compound’s receptor-binding affinity?
- Molecular Docking : Use AutoDock Vina with crystal structures of target receptors (e.g., GPCRs) to model interactions with the piperidine and phenyl groups .
- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. ethyl on the piperidine ring) with activity data from analogs .
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .
Q. How can metabolic pathways and degradation products be identified in preclinical studies?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .
- Degradation Studies : Expose the compound to oxidative (HO) or hydrolytic (pH 9 buffer) conditions and monitor by NMR .
- Isotope Labeling : Use C-labeled phenylacetic acid to track metabolic fate in vivo .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) with slow vapor diffusion .
- Co-crystallization : Add co-formers (e.g., succinic acid) to stabilize lattice formation .
- Temperature Gradients : Gradual cooling from 40°C to 4°C to enhance crystal nucleation .
Methodological Notes
- Contradictory Data Resolution : Cross-validate findings using orthogonal techniques (e.g., NMR + X-ray) and consult structural analogs (e.g., 2-(4-hydroxypiperidin-1-yl)-2-phenylacetic acid) for benchmarking .
- Safety Protocols : Follow OSHA guidelines for handling amines and acetic acid derivatives, including fume hood use and emergency showers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
